

# 2-Bromo-3,4,5-trifluoroaniline CAS number and properties

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## Compound of Interest

Compound Name: **2-Bromo-3,4,5-trifluoroaniline**

Cat. No.: **B1593346**

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An In-depth Technical Guide to **2-Bromo-3,4,5-trifluoroaniline** for Researchers and Drug Development Professionals

## Authored by a Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **2-Bromo-3,4,5-trifluoroaniline**, a halogenated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. We will delve into its core chemical and physical properties, established synthesis methodologies, reactivity, and crucial safety and handling protocols. Furthermore, this guide will explore its emerging applications as a key building block in the development of novel therapeutic agents and functional materials, offering insights for researchers and drug development professionals.

## Core Chemical Identity and Properties

**2-Bromo-3,4,5-trifluoroaniline**, identified by the CAS number 1000577-24-1, is a trifluorinated bromoaniline derivative.<sup>[1]</sup> The strategic placement of bromine and fluorine atoms on the aniline ring imparts unique electronic properties and metabolic stability, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **2-Bromo-3,4,5-trifluoroaniline**

Property	Value	Source
CAS Number	1000577-24-1	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrF <sub>3</sub> N	<a href="#">[1]</a>
Molecular Weight	225.996 g/mol	<a href="#">[1]</a>
IUPAC Name	2-bromo-3,4,5-trifluoroaniline	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Purity	Typically ≥95.0%	<a href="#">[1]</a>

## Synthesis and Reactivity Insights

The synthesis of substituted anilines like **2-Bromo-3,4,5-trifluoroaniline** often involves multi-step processes. While specific literature on the direct synthesis of this exact isomer is not abundant, analogous syntheses for other bromo-fluoroanilines provide a logical framework. A common strategy involves the reduction of a corresponding nitroaromatic precursor.

A plausible synthetic approach could start from a trifluoronitrobenzene derivative, followed by bromination and subsequent reduction of the nitro group to an amine. For instance, the synthesis of 2-bromo-5-fluoroaniline involves the reduction of 2-bromo-5-fluoronitrobenzene using reagents like iron powder in acetic acid and ethanol.[\[2\]](#) A similar strategy could likely be adapted for **2-Bromo-3,4,5-trifluoroaniline**.



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Caption: A generalized synthetic workflow for producing substituted bromo-fluoroanilines.

The reactivity of **2-Bromo-3,4,5-trifluoroaniline** is primarily dictated by the amino group and the bromine atom. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The bromine atom serves as a versatile handle for various cross-coupling

reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities.

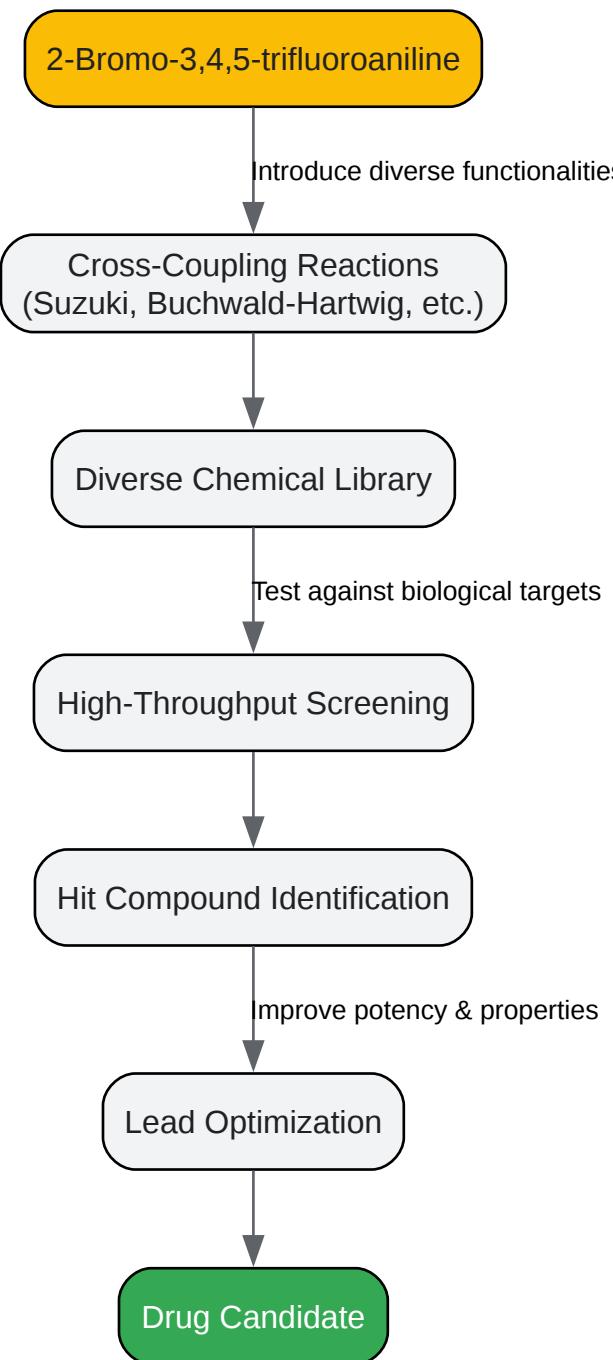
## Applications in Research and Drug Development

Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.<sup>[3]</sup> Bromo-trifluoroanilines are key structural motifs in the development of potent kinase inhibitors for cancer therapy.<sup>[3]</sup>

While specific applications of **2-Bromo-3,4,5-trifluoroaniline** are still emerging, its structural features suggest its potential as an intermediate in the synthesis of:

- Kinase Inhibitors: The aniline core can be elaborated to target the ATP-binding site of various kinases implicated in cancer.
- GPCR Modulators: As a scaffold for building ligands that interact with G-protein coupled receptors.
- Advanced Materials: Incorporation into polymers or organic electronic materials where its electronic properties can be exploited.

The presence of both a bromine atom and trifluoro substitution makes this molecule a highly valuable and versatile component in combinatorial chemistry libraries for high-throughput screening.



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Caption: Logical flow from a chemical building block to a drug candidate.

## Safety and Handling

**2-Bromo-3,4,5-trifluoroaniline** is classified as harmful and requires careful handling in a laboratory setting.<sup>[1]</sup> Adherence to standard safety protocols is essential to minimize exposure.

Table 2: GHS Hazard Information

Category	Information	Source
Pictogram	GHS07: Harmful/Irritant	<a href="#">[1]</a>
Signal Word	Warning	<a href="#">[1]</a>
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	<a href="#">[1]</a>
Precautionary Phrases	P101, P310, P332+P313, P342+P311	<a href="#">[1]</a>

#### Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Analytical Characterization

For unambiguous identification and purity assessment, a combination of analytical techniques is employed. While a specific comprehensive dataset for **2-Bromo-3,4,5-trifluoroaniline** is not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would show signals corresponding to the aromatic proton and the amine protons.

- $^{13}\text{C}$  NMR would display distinct signals for each of the six carbon atoms in the aromatic ring.
- $^{19}\text{F}$  NMR is crucial for confirming the presence and chemical environment of the three fluorine atoms.
- Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around  $3300\text{-}3500\text{ cm}^{-1}$ ) and C-F stretching would be expected.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Researchers synthesizing or using this compound should perform these analytical tests to confirm its identity and purity before use.

## Conclusion

**2-Bromo-3,4,5-trifluoroaniline** is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its unique combination of functional groups provides a platform for the synthesis of complex molecules with desirable physicochemical properties. As research in these areas continues to advance, the demand for such specialized building blocks is expected to grow. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

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